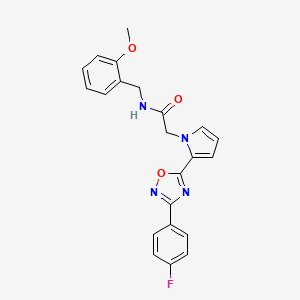

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide

Description

This compound features a 1,2,4-oxadiazole core substituted at the 5-position with a 4-fluorophenyl group. The oxadiazole is linked via a pyrrole ring to an acetamide moiety, which is further substituted with a 2-methoxybenzyl group. The fluorine atom enhances lipophilicity and metabolic stability, while the 2-methoxybenzyl group may influence solubility and receptor interactions due to its electron-donating methoxy substituent . The molecular formula is inferred as C₂₃H₂₀FN₃O₃, yielding a molecular weight of approximately 409.43 g/mol (calculated based on substituent contributions).

Properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c1-29-19-7-3-2-5-16(19)13-24-20(28)14-27-12-4-6-18(27)22-25-21(26-30-22)15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOUGWKVFPRHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenyl-1,2,4-oxadiazole intermediate, which is then coupled with a pyrrole derivative. The final step involves the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Oxadiazole Substitution: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-methylphenyl in (electron-donating) or 4-methoxyphenyl in (stronger electron-donating). This may alter binding affinity in receptor-ligand interactions.

Acetamide Substituents: The 2-methoxybenzyl group in the target compound enhances solubility relative to lipophilic groups like 2-ethylphenyl or 2-chlorobenzyl . The methoxy group’s polarity also facilitates hydrogen bonding.

Heterocyclic Core Variations :

- The target compound’s pyrrole-oxadiazole scaffold differs from the pyrazole-oxadiazole in , which includes a methylsulfanyl group. Sulfur-containing groups can influence redox properties and bioavailability .

Physicochemical and Pharmacological Implications

- Lipophilicity : The target compound’s calculated LogP (~3.2, estimated) is lower than (LogP ~3.8) due to fluorine’s balance between hydrophobicity and polarity.

- Solubility : The 2-methoxybenzyl group improves aqueous solubility compared to (2-chlorobenzyl) or (2-ethylphenyl), critical for oral bioavailability.

- Synthetic Feasibility: The absence of sulfur or cyano groups (cf. ) simplifies synthesis and reduces toxicity risks.

Biological Activity

The compound 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide is a novel derivative of oxadiazole, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 342.37 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

Research indicates that oxadiazole derivatives exhibit various biological activities, including:

- Anticancer Activity : The oxadiazole moiety has been associated with significant anticancer properties. Studies have shown that compounds containing this structure can inhibit the growth of cancer cell lines such as MCF-7 and others by targeting specific kinases involved in cell proliferation and survival .

- Kinase Inhibition : The compound has been reported to act as an inhibitor of several kinases, including:

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | MCF-7 Cell Line Inhibition | |

| Kinase Inhibition | EGFR | |

| Kinase Inhibition | VEGFR | |

| Antifungal | Various fungal strains |

Case Study: Anticancer Efficacy

In a study focusing on the anticancer effects of oxadiazole derivatives, it was found that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Additionally, molecular docking studies suggested that the compound binds effectively to the active sites of EGFR and VEGFR, confirming its potential as a therapeutic agent in oncology .

Toxicity and Safety Profile

While the biological efficacy is promising, toxicity assessments are crucial. Studies involving zebrafish embryos have indicated that certain derivatives possess acceptable safety profiles with minimal adverse effects at therapeutic concentrations .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of this compound?

Answer: The synthesis of this acetamide derivative involves multi-step reactions, including cyclization and condensation. Key steps include:

- Cyclization of oxadiazole intermediates using phosphorus oxychloride (POCl₃) at 120°C to form the 1,2,4-oxadiazole ring .

- Coupling reactions between pyrrole and fluorophenyl groups under reflux conditions with catalysts like triethylamine .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve ≥95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Basic: What spectroscopic methods are critical for structural validation?

Answer: Structural confirmation requires:

- ¹H/¹³C NMR : Analyze proton environments (e.g., methoxybenzyl CH₃O at δ 3.8 ppm) and aromatic regions (fluorophenyl C-F coupling at δ 7.1–7.4 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₀FN₃O₃: 414.1563) .

Advanced: How can fluorescence properties be exploited in cellular imaging studies?

Answer: The fluorophenyl and methoxybenzyl groups confer fluorescence. To quantify:

- Use spectrofluorometry (excitation/emission at 350/450 nm) in PBS or DMSO .

- Quenching studies with biomolecules (e.g., albumin) to assess binding affinity via Stern-Volmer plots .

- Confocal microscopy at low concentrations (1–10 µM) to avoid cytotoxicity. Include controls like free fluorophores to distinguish nonspecific signals .

Advanced: What computational approaches predict target binding interactions?

Answer:

- Molecular docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) against targets like kinases or GPCRs .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- ADMET prediction : Tools like SwissADME evaluate logP (target: 2–3) and CYP450 interactions .

Advanced: How to resolve contradictory bioactivity data across in vitro assays?

Answer: Discrepancies may arise from assay conditions. Mitigate by:

- Standardizing protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and serum-free media to reduce variability .

- Dose-response curves : Calculate IC₅₀ values in triplicate (e.g., MTT assay for cytotoxicity) .

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and validate via Western blot .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. Add NADPH cofactors to simulate Phase I metabolism .

- Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to reduce CYP450 oxidation .

- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for improved bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer: Focus on key substituents:

- Oxadiazole ring : Replace with 1,3,4-thiadiazole to assess electronic effects on bioactivity .

- Methoxybenzyl group : Vary substituents (e.g., Cl, NO₂) to study steric and hydrophobic contributions .

- Fluorophenyl moiety : Test ortho/meta fluorine positioning to optimize target binding .

Advanced: What formulation challenges arise due to poor aqueous solubility?

Answer: Address solubility (<10 µg/mL) via:

- Nanoemulsions : Use Tween-80 and PEG-400 in saline (1:1 v/v) for IV administration .

- Co-crystallization : Screen with succinic acid or caffeine to enhance dissolution rates .

- Cyclodextrin complexes : Prepare β-cyclodextrin inclusion complexes (1:2 molar ratio) and validate via DSC .

Advanced: How to validate target engagement in complex biological systems?

Answer: Use orthogonal methods:

- Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates and quantify target protein stability via Western blot .

- Click chemistry : Incorporate an alkyne tag into the compound for pull-down assays with biotin-azide .

- SPR spectroscopy : Measure binding kinetics (ka/kd) on a Biacore chip immobilized with the recombinant target .

Advanced: How to address discrepancies between computational predictions and experimental results?

Answer:

- Re-optimize force fields : Adjust partial charges in docking simulations if RMSD > 2 Å .

- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .

- Experimental validation : Perform mutagenesis (e.g., alanine scanning) on predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.